17-epi-Dihydrotestosterone
Overview
Description
17-epi-Dihydrotestosterone, also known as (5α,17α)-17-Hydroxyandrostan-3-one, is a synthetic derivative of dihydrotestosterone. It is an epimer of dihydrotestosterone, differing in the configuration at the hydroxy-bearing carbon, C17. This compound is part of the steroid hormone family and plays a role in various metabolic processes, including the regulation of sexual characteristics and other physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dihydrotestosterone typically involves the reduction of testosterone or its derivatives. One common method includes the use of sodium borohydride in the presence of a suitable solvent like ethanol to reduce the keto group at the C3 position, followed by epimerization at the C17 position using acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar reduction and epimerization techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the hydroxy group at the C17 position, forming ketones.
Reduction: The compound can be reduced further to form various diols.
Substitution: Substitution reactions can occur at the hydroxy group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17α-diol derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
17-epi-Dihydrotestosterone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism.
Biology: Investigated for its role in androgen receptor binding and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in conditions related to androgen deficiency.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 17-epi-Dihydrotestosterone involves its interaction with androgen receptors. It binds to these receptors, leading to the activation or repression of target genes involved in various physiological processes. The compound’s effects are mediated through the androgen receptor signaling pathway, influencing cellular functions such as growth, differentiation, and metabolism.
Comparison with Similar Compounds
Dihydrotestosterone: The parent compound, differing only in the configuration at the C17 position.
Epitestosterone: Another epimer of testosterone, differing in the configuration at the C17 position.
Uniqueness: 17-epi-Dihydrotestosterone is unique due to its specific configuration, which affects its binding affinity and activity at the androgen receptor. This distinct configuration can lead to different physiological effects compared to its epimers and other related compounds.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-OPAYZWDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024071 | |
Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-24-4 | |
Record name | 17-epi-Dihydrotestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-EPI-DIHYDROTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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